molecular formula C11H23N3 B1462049 2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine CAS No. 1038338-37-2

2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

Cat. No.: B1462049
CAS No.: 1038338-37-2
M. Wt: 197.32 g/mol
InChI Key: BVFSSMGYTJBKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine is a bicyclic amine featuring a cyclohexane ring substituted with a methylpiperazine moiety. Its molecular formula is C₁₁H₂₃N₃, with a molecular weight of 197.32 g/mol (MS m/z 198 [M + H]⁺) . The compound exists as stereoisomers, including (1R,4R) and (1S,4S) configurations, which are critical for biological activity . Synthetically, it is prepared via reductive amination and hydrogenolysis steps, serving as a key intermediate in pharmaceuticals, such as spirocyclic kinase inhibitors (e.g., COMPOUND 37 and 41 in ) .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h10-11H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFSSMGYTJBKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Reaction Steps

Step Description Reagents/Conditions Outcome
1 Formation of imine intermediate Cyclohexanone + 4-methylpiperazine in methanol/ethanol Imine or iminium ion intermediate
2 Reductive amination Addition of NaBH3CN or H2 with Pd/C catalyst Reduction of imine to amine, yielding 2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine
3 Purification Crystallization, distillation, or chromatography High purity final product

Industrial Production Considerations

  • Reactor type: Batch or continuous flow reactors are used to optimize mixing and temperature control.
  • Scale: The process is scalable from laboratory to industrial scale with adjustments in reagent quantities and reaction times.
  • Purification: Techniques such as crystallization and chromatography ensure removal of impurities and by-products to meet pharmaceutical-grade standards.

Supporting Research Findings and Data

Reaction Efficiency and Yield

  • The reductive amination method typically achieves high yields (>80%) with purity levels exceeding 98% after purification.
  • Use of sodium cyanoborohydride offers mild reaction conditions and selectivity, minimizing side reactions.
  • Hydrogenation with Pd/C catalyst under hydrogen gas provides an alternative route with clean reduction profiles but requires careful control of pressure and catalyst loading.

Comparative Analysis of Reducing Agents

Reducing Agent Advantages Disadvantages
Sodium cyanoborohydride Mild conditions, high selectivity Toxicity concerns, cyanide handling
Hydrogen with Pd/C Clean reduction, no cyanide waste Requires high-pressure equipment, catalyst cost

Related Chemical Reactions and Reagents

  • Oxidation: The compound can be oxidized by potassium permanganate or hydrogen peroxide to form cyclohexanone derivatives.
  • Reduction: Further reduction with lithium aluminum hydride or sodium borohydride can yield cyclohexylamine derivatives.
  • Substitution: The amine group can undergo nucleophilic substitution with alkyl halides in the presence of bases to form substituted derivatives.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Scale Yield (%) Purity (%) Notes
Reductive amination (NaBH3CN) Cyclohexanone, 4-methylpiperazine, NaBH3CN, MeOH/EtOH, RT Lab to Industrial 80-90 >98 Mild, selective, cyanide handling required
Hydrogenation (H2 + Pd/C) Cyclohexanone, 4-methylpiperazine, H2, Pd/C, MeOH/EtOH Industrial 75-85 >98 Requires pressure control, catalyst cost

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated compounds like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(4-Benzylpiperazin-1-yl)cyclohexan-1-amine

  • Molecular Formula : C₁₇H₂₇N₃
  • Molecular Weight : 273.42 g/mol
  • Structural Features : A benzyl group replaces the methyl group on the piperazine ring .
  • The benzyl group may introduce metabolic liabilities (e.g., oxidative dealkylation) compared to the methyl substituent .

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

  • Molecular Formula : C₁₂H₂₄N₂
  • Molecular Weight : 196.33 g/mol
  • Structural Features : Piperidine (a six-membered ring with one nitrogen) replaces piperazine .
  • Improved metabolic stability, as piperidine is less prone to oxidative metabolism compared to piperazine .

1-[(4-Methylpiperazin-1-yl)methyl]cyclohexan-1-amine

  • Molecular Formula : C₁₂H₂₅N₃
  • Molecular Weight : 211.35 g/mol
  • Structural Features : A methylene linker separates the piperazine and cyclohexane rings .
  • Key Differences :
    • Enhanced conformational flexibility, enabling broader target engagement but possibly reducing specificity.
    • The methylene spacer may modulate pharmacokinetics by altering steric interactions .

2-(Aminomethyl)cyclohexan-1-amine

  • Molecular Formula : C₇H₁₆N₂
  • Molecular Weight : 128.22 g/mol
  • Structural Features: Simplified structure with an aminomethyl substituent instead of piperazine .
  • Key Differences: Limited hydrogen-bonding capacity due to the absence of piperazine, reducing affinity for targets requiring nitrogen interactions. Higher solubility in aqueous media due to reduced molecular complexity .

Structural and Pharmacological Implications

Impact of Substituents on Piperazine/Piperidine

  • Methyl Group (Parent Compound) : Balances lipophilicity and solubility, enhancing blood-brain barrier penetration in CNS-targeted drugs .
  • Piperidine vs. Piperazine : Piperidine’s reduced basicity may lower off-target effects in acidic environments .

Stereochemical Considerations

  • The (1R,4R) and (1S,4S) stereoisomers of 2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine exhibit distinct biological activities. For example, COMPOUND 37 (1R,4R) and COMPOUND 41 (1S,4S) show differential binding in kinase assays, underscoring the importance of chirality in drug design .

Biological Activity

2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article explores the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1038338-37-2
  • Molecular Formula : C12_{12}H18_{18}N2_{2}

The compound exhibits activity primarily through its interaction with various neurotransmitter receptors. Notably, it has been studied for its affinity towards serotonin receptors, particularly the 5HT1B subtype, which is implicated in mood regulation and anxiety disorders.

2. Biological Activity

Research indicates that this compound may possess:

  • Antidepressant Effects : It has shown potential in modulating serotonin levels, which could be beneficial in treating depression and anxiety disorders .
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Antidepressant Activity

In a study evaluating various compounds for their effect on serotonin receptor binding, this compound was found to have significant binding affinity for the 5HT1B receptor. This binding is correlated with antidepressant-like effects in animal models, supporting its potential use in treating mood disorders .

Case Study 2: Anticancer Activity

Another investigation assessed the antiproliferative effects of this compound on human cancer cell lines. The results indicated that at concentrations around 25 μM, the compound demonstrated a marked reduction in cell viability, suggesting its potential as a therapeutic agent against certain types of cancer .

Table 1: Biological Activity Summary

Activity TypeMechanismReference
AntidepressantSerotonin receptor modulation
AnticancerInduction of apoptosis
NeuroprotectivePotential neuroprotective effects

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine?

Answer:
The compound is typically synthesized via reductive amination. A common method involves reacting 4-methylpiperazine with a cyclohexanone derivative (e.g., 4-aminocyclohexanone) in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) under acidic conditions (e.g., acetic acid). For example, intermediates such as (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are first synthesized and later debenzylated using hydrogenation or acidic conditions to yield the final amine .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • Mass Spectrometry (MS): ESI+ is used to confirm molecular weight (e.g., observed m/z 198 [M + H]+ for intermediates) .
  • ¹H NMR: Signals for the cyclohexyl protons (e.g., δ 1.25–2.33 ppm for axial/equatorial protons) and piperazine methyl groups (δ 2.67–3.03 ppm) are critical for structural validation .
  • X-ray crystallography: Resolves stereochemistry and confirms solid-state conformation, as demonstrated in related piperazine derivatives .

Advanced: How do stereochemical variations (e.g., (1R,4R) vs. (1S,4S)) impact biological activity?

Answer:
Stereochemistry significantly affects receptor binding and pharmacokinetics. For example, (1R,4R)-isomers of similar compounds show distinct NMR splitting patterns (e.g., J = 13.2 Hz for trans-piperazine protons) compared to (1S,4S)-isomers, correlating with differences in binding to targets like serotonin or nicotinic acetylcholine receptors . To assess stereochemical effects:

Synthesize enantiomers via chiral catalysts or resolution techniques.

Perform comparative bioassays (e.g., receptor binding IC₅₀) and pharmacokinetic profiling (e.g., metabolic stability in liver microsomes).

Advanced: How can computational methods optimize the design of derivatives for receptor-targeted studies?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes to receptors (e.g., acetylcholinesterase or serotonin receptors). Validate docking poses with MD simulations .
  • ADMET Prediction: Tools like SwissADME or ProTox-II assess bioavailability, toxicity, and metabolic pathways. For instance, logP values >3 may indicate poor solubility, guiding structural modifications .

Advanced: How should researchers address discrepancies in pharmacological data across studies?

Answer:
Contradictions (e.g., varying IC₅₀ values) may arise from assay conditions or compound purity. Mitigation strategies include:

Standardization: Use identical buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293 for receptor assays).

Orthogonal Assays: Confirm activity via fluorescence polarization (binding) and functional assays (e.g., cAMP accumulation).

Purity Validation: Ensure ≥95% purity via HPLC and exclude stereochemical impurities using chiral columns .

Advanced: What methodologies are employed to study metabolic stability and degradation pathways?

Answer:

  • In vitro Metabolism: Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Piperazine derivatives often undergo N-demethylation or cyclohexyl hydroxylation .
  • Stability Studies: Use accelerated stability chambers (40°C/75% RH) and monitor degradation products over 1–3 months. Structural modifications (e.g., fluorination) can enhance stability .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Core Modifications: Vary substituents on the piperazine (e.g., 4-methyl vs. 4-cyclopropyl) and cyclohexylamine (e.g., axial vs. equatorial amine).

Pharmacophore Mapping: Identify critical moieties (e.g., piperazine’s nitrogen spacing) using 3D-QSAR models.

Biological Testing: Screen derivatives against panels of receptors/enzymes to correlate structural changes with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.